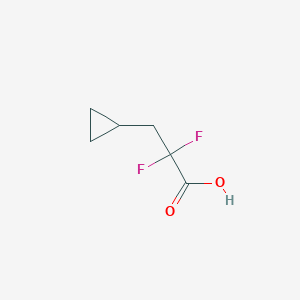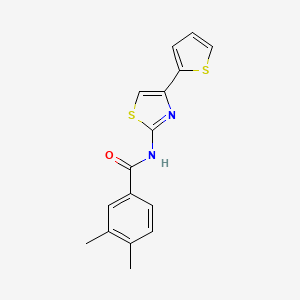
3-Amino-2-(2-chloroacetyl)but-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile involves specific reaction conditions and reagents. One common method includes the reaction of 2-chloroacetyl chloride with a suitable amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Amino-2-(2-chloroacetyl)but-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(2-chloroacetyl)but-2-enenitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells .
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-(2-chloroacetyl)but-2-enenitrile can be compared with other similar compounds, such as:
3-Amino-2-(2-bromoacetyl)but-2-enenitrile: This compound has a similar structure but with a bromine atom instead of chlorine.
3-Amino-2-(2-iodoacetyl)but-2-enenitrile: Another similar compound with an iodine atom replacing the chlorine.
The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs .
Eigenschaften
IUPAC Name |
(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEGBOCHNHHERG-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CCl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2624291.png)
![1-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-3-ETHYLUREA](/img/structure/B2624292.png)

![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2624297.png)
![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide](/img/structure/B2624301.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2624304.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)

